
Vipadenant
Übersicht
Beschreibung
Vipadenant ist ein selektiver Antagonist des Adenosin-A2a-Rezeptors. Es wurde ursprünglich von Vernalis als orales Medikament zur Behandlung der Parkinson-Krankheit entwickelt. Die Verbindung hat das Potenzial, immunsuppressive Mechanismen bei der Tumorschutzwirkung zu unterbrechen, was sie zu einem vielversprechenden Kandidaten für Kombinationstherapien bei der Krebsbehandlung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung eines Triazolopyrimidin-Kerns. Die wichtigsten Schritte umfassen typischerweise:
Bildung des Triazolrings: Dies wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.
Substitutionsreaktionen: Verschiedene Substituenten werden in den Triazolring eingeführt, um die endgültige Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung der oben genannten Synthesewege. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Häufige Techniken, die verwendet werden, sind:
Flüssigchromatographie: Zur Reinigung von Zwischenprodukten und des Endprodukts.
Massenspektrometrie: Zur Überwachung des Reaktionsfortschritts und zur Sicherstellung der Qualität des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern.
Reduktion: Wird verwendet, um bestimmte funktionelle Gruppen zu reduzieren.
Substitution: Einführung verschiedener Substituenten in den Triazolring.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid.
Substituenten: Verschiedene Halogenide und andere Elektrophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für die weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung von Adenosin-Rezeptor-Antagonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.
Medizin: Erforscht als potenzielle Behandlung der Parkinson-Krankheit und als Adjuvans in der Krebsimmuntherapie.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und Therapeutika verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Antagonisierung des Adenosin-A2a-Rezeptors. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, einschließlich der Regulierung von Immunantworten. Durch Blockierung dieses Rezeptors kann this compound die Fähigkeit des Immunsystems verbessern, Krebszellen anzugreifen und zu zerstören. Zu den molekularen Zielen und Wegen, die beteiligt sind, gehören die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion und die Modulation der Aktivität von Immunzellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vipadenant involves multiple steps, including the formation of a triazolopyrimidine core. The key steps typically involve:
Formation of the triazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Various substituents are introduced to the triazole ring to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions to ensure high yield and purity. Common techniques used include:
Liquid chromatography: For purification of intermediates and the final product.
Mass spectrometry: For monitoring the reaction progress and ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Metabolic Pathways
The primary metabolic pathways identified for Vipadenant include:
-
Mono-oxidation : This occurs at the 2,4-dimethylaniline moiety, resulting in the formation of several metabolites.
-
Glucuronidation : This phase II metabolic reaction involves the conjugation of glucuronic acid to the drug or its metabolites.
-
Reduction : Some metabolites exhibit reduced forms following oxidation.
Identification of Metabolites
A detailed analysis using Time-of-Flight Mass Spectrometry (TOF-MS/MS) has led to the identification of several key metabolites:
Metabolite | m/z Value | Description |
---|---|---|
M1 | 514 | Mono-oxidation and mono-glucuronidation product |
M2 | 203 | Resulting from the neutral loss of |
M3 | 338 | Mono-oxidation product |
M6 | 336 | Mono-oxidation followed by reduction |
The fragmentation patterns observed during TOF-MS/MS analysis suggest that the metabolism predominantly occurs at specific sites within the 2,4-dimethylaniline moiety .
-
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The bioavailability of this compound was determined to be approximately 30.4% in rat models, indicating moderate absorption characteristics .
Key Pharmacokinetic Parameters
The following table summarizes important pharmacokinetic parameters derived from studies on this compound:
Parameter | Value |
---|---|
Half-life (T1/2) | 65.2 ± 20.2 minutes |
Maximum concentration (Cmax) | 296.0 ± 87.3 ng/mL |
Area Under Curve (AUC) | 53196.4 ± 4067.6 min·ng/mL |
These parameters are crucial for understanding the dosing regimens necessary for effective therapeutic outcomes in clinical settings .
This compound represents a promising candidate in the field of neurology, particularly for treating Parkinson's disease through its action as an adenosine A2A receptor antagonist. The comprehensive analysis of its chemical reactions and metabolic pathways has provided valuable insights into its pharmacokinetic properties and potential efficacy as a therapeutic agent.
Further research is essential to explore its full clinical potential and optimize its use in therapeutic applications, particularly concerning dosage and administration strategies to maximize receptor occupancy and minimize side effects .
Wissenschaftliche Forschungsanwendungen
Vipadenant, previously known as BIIB014, is a selective adenosine A2A receptor antagonist that has been investigated for its potential therapeutic applications, particularly in Parkinson's disease (PD) . Adenosine A2A receptor antagonists, like this compound, represent a novel approach to treating Parkinson's disease .
Parkinson's Disease
- This compound has been studied for its ability to occupy A2A receptors in the human brain, with receptor occupancy related to both dose and plasma levels . Clinical trials have explored its antiparkinsonian activity .
- An open-label positron emission tomography (PET) study showed that this compound occupies A2A receptors in the human brain, with receptor occupancy related to the dose and plasma levels . The estimated receptor occupancy in brain regions of interest varied from 74% to 94% at the lowest daily dose (2.5 mg) and reached saturation in all regions at 100 mg .
- In rats, this compound (3 and 10 mg/kg, p.o.) increased contralateral rotations in 6-OHDA lesioned rats .
- A study using PET to compare [C]SCH442416 uptake before and after blockade with daily oral this compound (2.5-100 mg/d for 10 or 11 days) in healthy volunteers (n = 15) estimated receptor occupancy in brain regions of interest, particularly the putamen, by kinetic modeling of PET data .
Other Potential Applications
Wirkmechanismus
Vipadenant exerts its effects by selectively antagonizing the adenosine A2a receptor. This receptor is involved in various physiological processes, including the regulation of immune responses. By blocking this receptor, this compound can enhance the immune system’s ability to target and destroy cancer cells. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and modulation of immune cell activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Istradefyllin: Ein weiterer Adenosin-A2a-Rezeptor-Antagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Preladenant: Ein selektiver Adenosin-A2a-Rezeptor-Antagonist, der wegen seines Potenzials zur Behandlung der Parkinson-Krankheit untersucht wird.
Tozadenant: Eine weitere Verbindung in derselben Klasse mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
Vipadenant ist aufgrund seiner hohen Selektivität für den Adenosin-A2a-Rezeptor und seinem potenziellen Einsatz in Kombinationstherapien zur Behandlung von Krebs einzigartig. Im Gegensatz zu einigen anderen Verbindungen hat this compound in präklinischen und klinischen Studien vielversprechende Ergebnisse sowohl für neurologische als auch für onkologische Anwendungen gezeigt .
Biologische Aktivität
Vipadenant, also known as BIIB014, is a selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated primarily for its potential therapeutic effects in Parkinson's disease (PD) and other neurological disorders. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and receptor interactions based on diverse research findings.
Pharmacokinetics
The pharmacokinetic (PK) profile of this compound has been characterized in various studies, particularly in animal models. Key findings include:
- Bioavailability : The average bioavailability of this compound in rats was found to be approximately 30.4% ± 8.9% .
- Clearance : this compound exhibited low to moderate clearance rates in pharmacokinetic studies, indicating a prolonged presence in the systemic circulation .
- Half-Life : The half-life (T1/2) of this compound was reported to be around 65.2 minutes following oral administration at a dose of 2 mg/kg .
Table 1: Summary of Pharmacokinetic Parameters
Study | Dose (mg/kg) | T1/2 (min) | Cmax (ng/mL) | AUC (min ng/mL) | Bioavailability (%) |
---|---|---|---|---|---|
Rat | 2 | 65.2 ± 20.2 | 229.7 ± 88.0 | 16716.4 ± 7245.0 | 30.4 ± 8.9 |
Rat | 5 | 115.6 ± 59.0 | 296.0 ± 87.3 | 53196.4 ± 4067.6 | Not reported |
Metabolic Pathways
The metabolism of this compound has been extensively studied using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). Several metabolites have been identified, indicating that this compound undergoes significant biotransformation.
- Key Metabolites : The primary metabolite M1 was identified as a mono-oxidation and glucuronidation product, with a mass-to-charge ratio (m/z) of 514 . Other metabolites include:
- M3 : Mono-oxidation products with m/z values indicating various metabolic modifications.
- M6 : Suggestive of mono-oxidation followed by reduction.
Table 2: Identified Metabolites of this compound
Metabolite | m/z | Description |
---|---|---|
M1 | 514 | Mono-oxidation & mono-glucuronidation |
M3 | 338 | Mono-oxidation |
M6 | 336 | Mono-oxidation followed by reduction |
Receptor Binding and Biological Activity
This compound's primary mechanism of action involves antagonism at the A2A receptors, which play a significant role in various neuroprotective and neuroinflammatory processes.
- Receptor Occupancy : An open-label positron emission tomography (PET) study demonstrated that this compound effectively occupies A2A receptors in the human brain, with occupancy levels correlating with both dose and plasma concentrations .
- Effects on Catalepsy : In vivo studies indicated that this compound produces a dose-dependent reduction in catalepsy in animal models, suggesting its potential to ameliorate motor symptoms associated with PD .
Clinical Implications and Case Studies
Despite promising preclinical results, clinical development for this compound faced challenges due to safety concerns, leading to the discontinuation of further trials . However, it remains a subject of interest for its potential benefits in managing PD-related symptoms.
Case Study Insights
- Phase II Trials : Initial trials showed positive outcomes regarding motor function improvement; however, adverse effects led to limited human testing .
- Comparison with Other A2A Antagonists : Other compounds like istradefylline have progressed further in clinical development, highlighting the competitive landscape for A2A receptor antagonists targeting PD .
Eigenschaften
IUPAC Name |
3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBCDPYXDGTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196103 | |
Record name | Vipadenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442908-10-3 | |
Record name | Vipadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vipadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vipadenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIPADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.